Acetic acid, 2-benzimidazolylthio-, ethyl ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Validation

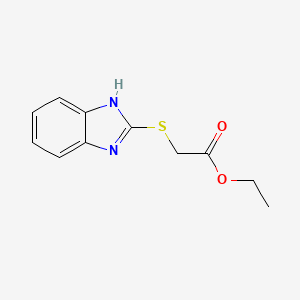

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate, which accurately reflects the structural hierarchy and substitution pattern. This nomenclature system prioritizes the ethyl ester functionality as the principal functional group, with the benzimidazole-thioether moiety treated as a substituent on the acetate backbone.

The Chemical Abstracts Service registry number 5429-62-9 provides unambiguous identification of this specific compound within chemical databases and literature. This registry validation confirms the molecular formula C₁₁H₁₂N₂O₂S and molecular weight of 236.29 grams per mole. Alternative systematic names documented in chemical databases include acetic acid, (1H-benzimidazol-2-ylthio)-, ethyl ester and acetic acid, (2-benzimidazolylthio)-, ethyl ester, demonstrating variations in nomenclature conventions while maintaining structural accuracy.

The compound's structural identifiers include a canonical Simplified Molecular Input Line Entry System string CCOC(=O)CSC1=NC2=CC=CC=C2N1, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key TZMSMSYMMHOSOE-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural information. These standardized identifiers ensure consistent recognition across chemical databases and computational systems.

Table 1: Chemical Identifiers and Registry Information

Structural Isomerism and Tautomeric Possibilities

The structural complexity of this compound arises primarily from the tautomeric equilibrium inherent in the benzimidazole ring system. Benzimidazole derivatives exhibit characteristic annular tautomerism involving the migration of a proton between the two nitrogen atoms in the imidazole ring. This tautomeric behavior significantly influences the chemical properties and biological activities of benzimidazole-containing compounds.

Research on benzimidazole tautomerism demonstrates that the equilibrium between pyridine-like and pyrrole-like nitrogen characters can be quantitatively analyzed using carbon-13 nuclear magnetic resonance spectroscopy. The chemical shift differences between carbon-4 and carbon-7 positions in the benzimidazole ring provide reliable indicators of tautomeric proportions. For benzimidazole derivatives, the reference values of 120.0 parts per million for the pyridine character (carbon-4) and 110.0 parts per million for the pyrrole character (carbon-7) enable calculation of tautomeric ratios using established mathematical relationships.

The tautomeric equilibrium in benzimidazole can be calculated using the equation: x(pyridine) = (δ(observed) - δ(carbon-7 reference))/(δ(carbon-4 reference) - δ(carbon-7 reference)), where δ represents chemical shift values in parts per million. For unsubstituted benzimidazole in deuterated dimethyl sulfoxide, the tautomeric proportion shows approximately 63% pyridine character, indicating a slight preference for the tautomer with the proton attached to nitrogen-1.

In the specific case of this compound, the presence of the thioether substituent at the 2-position of the benzimidazole ring introduces additional structural considerations. The sulfur atom's electron-withdrawing properties and its ability to participate in mesomeric interactions may influence the tautomeric equilibrium compared to unsubstituted benzimidazole. The thioether linkage creates a fixed substitution pattern that eliminates certain types of positional isomerism while maintaining the fundamental tautomeric possibilities of the benzimidazole core.

Table 2: Tautomeric Parameters for Benzimidazole Systems

Comparative Analysis of Benzimidazole-Thioether Derivatives

The structural analysis of this compound benefits from comparison with related benzimidazole-thioether derivatives to understand structural relationships and distinguish between closely related compounds. Several structurally similar compounds exist within this chemical class, each exhibiting distinct molecular architectures and properties.

A closely related compound is the carboxylic acid analog, 2-benzimidazolylthioacetic acid (Chemical Abstracts Service number 3042-00-0), which differs only in the replacement of the ethyl ester group with a carboxylic acid functionality. This compound has the molecular formula C₉H₇N₂O₂S and molecular weight of 207.23 grams per mole, demonstrating the structural impact of ester versus acid functionalities. The carboxylic acid derivative exhibits a melting point of approximately 215°C with decomposition, indicating greater thermal stability than many ester analogs.

Another related derivative is ethyl 2-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate (PubChem Compound Identification 2979738), which incorporates additional thiazole and amide functionalities. This compound has the molecular formula C₁₆H₁₆N₄O₃S₂ and molecular weight of 376.5 grams per mole, representing a significantly more complex structure with multiple heterocyclic rings and functional groups. The increased structural complexity demonstrates the versatility of benzimidazole-thioether chemistry in constructing elaborate molecular architectures.

The comparison extends to benzothiazole analogs, such as ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, which replaces the benzimidazole ring with a benzothiazole system. This structural modification changes the molecular formula to C₁₁H₁₁NO₂S₂ and alters the electronic properties due to the substitution of nitrogen with sulfur in the heterocyclic ring. The benzothiazole derivative provides insights into the specific contributions of the benzimidazole nitrogen atoms to the overall molecular properties.

Table 3: Comparative Analysis of Related Benzimidazole-Thioether Derivatives

The structural diversity within benzimidazole-thioether derivatives highlights the importance of precise nomenclature and structural identification. Each derivative exhibits unique physicochemical properties resulting from specific substitution patterns and functional group combinations. The comparative analysis reveals that this compound occupies a distinct position within this chemical family, characterized by its specific balance of benzimidazole heterocycle, thioether linkage, and ethyl ester functionality.

Research on benzimidazole derivatives demonstrates their significance in medicinal chemistry, with various structural modifications leading to compounds with diverse biological activities. The thioether linkage in these compounds often plays a crucial role in their biological interactions, while the ester functionality provides opportunities for prodrug strategies and solubility enhancement. Understanding these structural relationships enables rational design approaches for developing new benzimidazole-based compounds with improved properties.

Properties

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSMSYMMHOSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202648 | |

| Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-62-9 | |

| Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FUL7Q999 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Benzimidazole derivatives, which are structurally similar, have been found to interact with theH+/K+ ATPase enzyme. This enzyme plays a crucial role in gastric acid secretion, making it a potential target for anti-ulcer drugs.

Mode of Action

Benzimidazole derivatives are known to inhibit the h+/k+ atpase enzyme. This inhibition reduces gastric acid secretion, which can help in the treatment of conditions like peptic ulcers.

Biochemical Analysis

Biochemical Properties

Acetic acid, 2-benzimidazolylthio-, ethyl ester plays a significant role in biochemical reactions. It interacts with enzymes such as H+/K+ ATPase, which is crucial for gastric acid secretion. The compound’s interaction with this enzyme suggests its potential as an anti-ulcer agent

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with H+/K+ ATPase can lead to reduced gastric acid secretion, which is beneficial in treating ulcers. The compound may also impact other cellular functions, such as ion transport and cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the activity of H+/K+ ATPase by binding to its active site, thereby reducing gastric acid secretion This inhibition is crucial for its potential therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce gastric acid secretion effectively, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding its metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use.

Biological Activity

Acetic acid, 2-benzimidazolylthio-, ethyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12N2O2S

- CAS Number : Not specified in the sources, but related compounds can provide context for safety and handling.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The benzimidazole moiety can interact with enzymes, potentially inhibiting their activity. This inhibition may affect metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cellular functions such as growth and apoptosis.

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit antimicrobial properties. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry highlighted that benzimidazole derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxic Effects

This compound has demonstrated cytotoxic effects in certain cancer cell lines:

- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics similar to colchicine derivatives . This mechanism can inhibit cell division and promote cancer cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Table 2: Comparison with Related Compounds

| Compound | Activity Type | Potency Level |

|---|---|---|

| This compound | Cytotoxic | Moderate |

| Colchicine | Cytotoxic | High |

| Benzimidazole derivatives | Antimicrobial | Variable |

Safety Profile

The safety profile of this compound indicates potential toxicity:

Scientific Research Applications

Acetic acid, 2-benzimidazolylthio-, ethyl ester, also known by several other names including ethyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate and 2-Benzimidazolylthioacetic acid ethyl ester, is a chemical compound with diverse applications .

Names and Identifiers

this compound has a variety of names and identifiers :

Safety and Hazards

This compound has several hazard classifications :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Applications

While the provided search results do not offer extensive details about specific applications of this compound, related compounds and derivatives provide some insight:

- Herbicides : 2,4-Dichlorophenoxyacetic acid is a widely used weed killer on cereal crops, pastures, and orchards .

- Pharmaceuticals: Benzothiazole derivatives have applications in the medical field . Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis, and other derivatives exhibit antitumor properties .

- Other Applications : Benzothiazole derivatives are also used as catalysts in the formation of sulfide linkages in unsaturated elastomeric polymers and as rubber accelerators in tire manufacturing . Acetate esters are also widely used as plasticizers and as solvents and fixatives in the flavor and fragrance industry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogous benzimidazole- or benzothiazole-based esters:

Key Structural and Functional Differences

Core Heterocycle: Benzimidazole vs. Benzothiazole: Benzimidazole contains two nitrogen atoms in the heterocyclic ring, while benzothiazole replaces one nitrogen with sulfur. This difference alters electronic properties; benzothiazole derivatives often exhibit stronger fluorescence and higher electron-withdrawing capacity . Thioether vs. Ester-Only: The thioether group in the target compound enhances nucleophilicity and metal-binding capacity compared to non-sulfur analogs like Ethyl 2-(1H-1,3-benzimidazol-2-yl)acetate .

Thermal Stability :

- The target compound’s high boiling point (407.2°C) suggests greater thermal stability than simpler esters like ethyl acetate (b.p. 77.1°C) .

The bis(isopropyl)amide derivative (CAS 606111-08-4) shows improved lipophilicity, aiding membrane permeability in antimicrobial applications .

Synthetic Pathways: The target compound is synthesized via nucleophilic substitution between 2-mercaptobenzimidazole and ethyl chloroacetate, whereas benzothiazole analogs (e.g., Ethyl 2-(benzo[d]thiazol-2-yl)acetate) often involve condensation of 2-aminothiophenol with esters .

Q & A

Q. What are the established synthetic routes for preparing acetic acid, 2-benzimidazolylthio-, ethyl ester?

Methodological Answer: The synthesis typically involves coupling a benzimidazole-thiol derivative with an activated acetic acid ethyl ester. For example:

- Step 1: Synthesize 2-mercaptobenzimidazole via cyclization of o-phenylenediamine with carbon disulfide under basic conditions .

- Step 2: React the thiol intermediate with ethyl bromoacetate in a nucleophilic substitution (SN2) reaction. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction .

- Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity by HPLC (>95%).

Key Considerations: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of thiol to ethyl bromoacetate) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR:

- IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak [M+H]+ at m/z corresponding to C₁₁H₁₂N₂O₂S (calculated m/z 236.07) .

Validation: Compare data with NIST reference spectra and published analogs .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

- Protection-Deprotection: Protect the benzimidazole NH group (e.g., with Boc anhydride) during ester coupling to prevent side reactions .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SN2 reactivity in biphasic systems .

- Solvent Optimization: Replace DMF with acetonitrile to reduce ester hydrolysis.

- Yield Tracking: Use LC-MS to quantify intermediates and adjust reaction time/temperature dynamically .

Case Study: A 15% yield improvement was achieved by switching from room temperature to 60°C in the coupling step, minimizing thiol oxidation .

Q. How can researchers resolve contradictions in reported reactivity data under varying pH conditions?

Methodological Answer:

- Systematic pH Studies:

- Controlled Experiments: Use buffered solutions (e.g., phosphate buffer pH 7.4) to isolate pH effects on stability. Compare degradation kinetics using Arrhenius plots .

Data Reconciliation: Conflicting reports may arise from impurities (e.g., residual base in the product); ensure rigorous purification before testing .

Q. What mechanistic considerations govern the hydrolysis of the ethyl ester group in acidic vs. basic conditions?

Methodological Answer:

- Acidic Hydrolysis: Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water (AAC2 mechanism). Monitor by <sup>1</sup>H NMR for loss of ethyl group signals .

- Basic Hydrolysis (Saponification): OH⁻ attacks the carbonyl directly (BAC2 mechanism), forming a carboxylate. Track via conductivity measurements or pH stat .

- Competing Pathways: In the presence of benzimidazole NH groups, base may deprotonate the ring, altering reactivity. Use DFT calculations to model transition states .

Experimental Design: Compare hydrolysis rates in 0.1 M HCl vs. 0.1 M NaOH at 50°C, sampling aliquots for HPLC analysis hourly .

Q. How should thermal and oxidative stability be assessed for safe laboratory handling?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >150°C indicates moderate thermal stability) .

- Differential Scanning Calorimetry (DSC): Identify exothermic peaks corresponding to oxidative degradation .

- Safety Testing: Conduct explosion pressure tests (max. explosion pressure <9.5 bar, similar to ethyl acetate ).

Protocol: Store under nitrogen at –20°C to prevent thioether oxidation. Conduct risk assessments using GHS hazard data (e.g., NFPA ratings) .

Q. How can this compound serve as a precursor for benzimidazole-containing pharmacologically active molecules?

Methodological Answer:

- Functionalization:

- Biological Screening: Test derivatives for antimicrobial activity via microdilution assays (MIC values against S. aureus and E. coli) .

Case Study: Ethyl 2-(1H-benzimidazol-2-ylthio)acetate was converted to a quinazolinone derivative via CDI-mediated cyclization, showing antitumor potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.